3-chloro-4-(2-methylpropoxy)Benzoic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-chloro-4-(2-methylpropoxy)benzoic acid follows International Union of Pure and Applied Chemistry conventions for substituted aromatic carboxylic acids. The compound possesses the molecular formula C₁₁H₁₃ClO₃, indicating eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms within its molecular framework. The systematic name reflects the positioning of substituents on the benzene ring, with the chlorine atom occupying the meta position relative to the carboxylic acid group and the 2-methylpropoxy group positioned ortho to the chlorine substituent.
Alternative nomenclature systems recognize this compound as 3-chloro-4-isobutoxybenzoic acid, emphasizing the isobutoxy nature of the alkoxy substituent. The Chemical Abstracts Service registry number 856165-91-8 provides unique identification for this specific compound in chemical databases. The molecular weight calculation of 228.67 grams per mole corresponds precisely to the sum of atomic masses within the molecular formula, confirming the structural composition.
The International Chemical Identifier designation for this compound is expressed as InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14). This standardized representation encodes the complete structural connectivity and stereochemical information necessary for unambiguous molecular identification. The corresponding Simplified Molecular Input Line Entry System notation CC(C)COC1=C(C=C(C=C1)C(=O)O)Cl provides a linear string representation suitable for computational applications.
Properties
IUPAC Name |
3-chloro-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEILSKQJJUQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Alkoxylation Strategy
According to industrial and laboratory synthesis protocols, the preparation involves:
Chlorination: The 3-position chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride on a benzoic acid or phenol precursor. This step demands controlled temperature and reaction time to achieve selective chlorination without over-chlorination or side reactions.
Alkoxylation: The 2-methylpropoxy group is introduced at the 4-position by reacting the corresponding hydroxy-substituted intermediate with 2-methylpropyl bromide or a similar alkylating agent in the presence of a base (e.g., potassium carbonate or sodium hydride). This nucleophilic substitution ensures the formation of the ether linkage.
Reaction Conditions: Optimization of solvent choice (commonly polar aprotic solvents like dimethylformamide or dichloromethane), temperature (typically ambient to moderate heating), and reaction time is critical for maximizing yield and purity.
Alternative Synthetic Routes via Intermediates
Patent literature reveals alternative multi-step processes involving intermediates such as 3-chloromethyl benzoic acid derivatives or 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile compounds. These routes often include:
- Bromination or cyanation steps to functionalize the aromatic ring.
- Subsequent nucleophilic substitution to install the 2-methylpropoxy group.
- Final conversion to the benzoic acid functionality.
These methods are designed to improve yield, reduce hazardous reagents, and simplify purification.
Representative Experimental Data and Reaction Parameters
The following table summarizes key reaction parameters and outcomes from reported synthetic methods related to structurally similar compounds and intermediates, which inform the preparation of this compound:
| Parameter | Typical Range / Values | Notes |
|---|---|---|
| Chlorinating agent | Thionyl chloride, phosphorus pentachloride | Used for selective chlorination at 3-position |
| Alkylating agent | 2-methylpropyl bromide | For ether formation at 4-position |
| Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Solvent | Dichloromethane, dimethylformamide | Polar aprotic solvents preferred |
| Temperature | 20–70 °C | Controlled to avoid side reactions |
| Reaction time | 5–20 hours | Dependent on reagent reactivity and scale |
| Catalyst (if any) | Lewis acids (e.g., zinc chloride, ferric chloride) | Used in related chloromethylation reactions to improve yield and selectivity |
| Yield | 85–92% (reported for related chloromethyl benzoic acid derivatives) | High yields achievable with optimized conditions |
| Purity | >85% (HPLC analysis) | Purity depends on reaction control and purification steps |
Research Findings and Process Optimization
Catalyst Use: Zinc chloride and other Lewis acids have been shown to catalyze chloromethylation reactions effectively, improving yield and reducing impurities. Although these catalysts are more relevant to chloromethyl benzoic acid preparation, similar catalytic principles may apply to chlorination steps in the synthesis of this compound.
Reaction Pressure: Slight pressurization (0.1–0.5 MPa) during chlorination or related steps can reduce loss of volatile reagents and improve reaction efficiency.
Purification: Post-reaction aqueous workup with cold water and organic layer separation followed by concentration under reduced pressure is standard for isolating the product with high purity.
Environmental and Safety Considerations: Modern methods avoid hazardous chlorine gas and minimize waste, favoring safer reagents and cleaner processes.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | Benzoic acid derivatives, chlorinating and alkylating agents |
| Reaction type | Electrophilic aromatic substitution (chlorination), nucleophilic substitution (alkoxylation) |
| Catalysts | Lewis acids (zinc chloride, ferric chloride) in related steps |
| Solvents | Dichloromethane, methylene chloride, DMF |
| Reaction conditions | Mild to moderate temperature, controlled pressure |
| Yield | High (up to ~90%) with optimized protocols |
| Purity | High purity (>85%) achievable with proper purification |
| Environmental aspects | Reduced hazardous reagents, minimized waste |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 3-chloro-4-(2-methylpropoxy)benzaldehyde or 3-chloro-4-(2-methylpropoxy)benzoic anhydride.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 3-chloro-4-(2-methylpropoxy)benzaldehyde, 3-chloro-4-(2-methylpropoxy)benzoic anhydride.
Reduction Products: 3-chloro-4-(2-methylpropoxy)benzyl alcohol, 3-chloro-4-(2-methylpropoxy)benzylamine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Development
3-Chloro-4-(2-methylpropoxy)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be integrated into drug formulations aimed at targeting specific biological pathways. Preliminary studies suggest its potential as an antimicrobial and anti-inflammatory agent, making it a candidate for further drug development.
Organic Chemistry
As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its ability to undergo various chemical reactions enhances its value in synthetic organic chemistry. Researchers often explore its interactions with other compounds to determine synergies or antagonistic effects that could influence drug efficacy and safety profiles .
Industrial Applications
In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its versatility allows it to be employed in various manufacturing processes, contributing to the development of new materials and chemical products.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
This data underscores the compound's potential role in antibiotic research and development.
Mechanism of Action
The mechanism by which 3-chloro-4-(2-methylpropoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs, focusing on substituent variations and their impacts:
Key Observations :
- Lipophilicity : The 2-methylpropyl group in the propyl analog increases hydrophobicity compared to the propoxy ether in the target compound. Long-chain substituents (e.g., dodecyloxy ) drastically elevate logP, reducing aqueous solubility.
- Acidity : Electron-withdrawing groups (Cl, F) lower pKa. The sodium salt further stabilizes the deprotonated form, enhancing solubility.
- Reactivity : Acyl chlorides (e.g., ) are highly reactive, whereas ethers (target compound) and amines (e.g., ) exhibit stability under physiological conditions.
Biological Activity
3-Chloro-4-(2-methylpropoxy)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and a branched alkyl ether group, which may influence its interactions with biological systems. The following sections will explore the biological activities associated with this compound, including its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H13ClO3
- Molecular Weight : 232.67 g/mol
- IUPAC Name : this compound
The presence of the chlorine atom and the ether group contributes to its unique properties, which may enhance its biological activity.
Pharmacological Applications
This compound has been identified as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in diverse therapeutic areas, including:
- Anti-inflammatory agents : Compounds derived from benzoic acids are known to exhibit anti-inflammatory properties.
- Antimicrobial activity : Some studies have indicated that benzoic acid derivatives can possess antimicrobial properties against various pathogens.
Research indicates that benzoic acid derivatives, including this compound, may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that certain benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may interact with proteasomes and cathepsins, leading to altered protein degradation processes .
- Modulation of Cellular Pathways : The compound may influence cellular pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in conditions like cancer and chronic inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can activate proteasomal activity and enhance the function of cathepsins B and L in human fibroblasts. These findings suggest that the compound may play a role in modulating protein homeostasis, which is critical for cellular health .
Comparative Analysis of Biological Activity
A comparative analysis of various benzoic acid derivatives highlights the potency of this compound in activating proteolytic enzymes. The following table summarizes key findings from recent studies:
| Compound | Proteasomal Activity (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|
| This compound | 467.3 ± 3.9 | High | High |
| 3-Chloro-4-methoxybenzoic acid | Moderate | Moderate | Moderate |
| Other Benzoic Acid Derivatives | Variable | Low | Low |
This table illustrates the superior activation potential of this compound compared to other derivatives.
Q & A
Q. How does the 2-methylpropoxy group impact solubility and bioavailability?
- Methodological Answer : Measure logP values via shake-flask method or HPLC retention times. Modify the alkoxy chain length (e.g., ethoxy vs. isobutoxy) and assess solubility in biorelevant media (FaSSIF/FeSSIF). In vivo PK studies in rodent models quantify oral bioavailability changes .
Tables for Key Data
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
